molecular formula C11H14ClNO2 B1458985 3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride CAS No. 1993054-50-4

3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride

Cat. No. B1458985
CAS RN: 1993054-50-4
M. Wt: 227.69 g/mol
InChI Key: GJBHJYFFSULHIX-UHFFFAOYSA-N
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Description

“3,4-dihydroquinolin-1(2H)-ylacetic acid” is a chemical compound with the molecular formula C11H13NO2 . It’s a derivative of the 3,4-dihydroquinolin-1(2H)-one scaffold .


Synthesis Analysis

The synthesis of derivatives of the 3,4-dihydroquinolin-1(2H)-one scaffold, which includes “3,4-dihydroquinolin-1(2H)-ylacetic acid”, has been achieved using the Castagnoli–Cushman reaction . This reaction is a well-known method for the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of “3,4-dihydroquinolin-1(2H)-ylacetic acid” is characterized by a 3,4-dihydroquinolin-1(2H)-one core with an acetic acid group attached . The exact structure and properties can be further analyzed using techniques such as NMR, HPLC, LC-MS, UPLC, etc .

Scientific Research Applications

Antimicrobial Activity

The quinoline scaffold is known for its antimicrobial properties. Derivatives of 3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride have been explored for their potential to inhibit microbial growth. For instance, some derivatives have shown promise as inhibitors of HIV-1 RT, with certain compounds inhibiting the RT activity significantly .

Crop Protection and Agrochemicals

Derivatives of 3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride have been synthesized and tested for their antioomycete activity against plant pathogens like Pythium recalcitrans. These compounds could contribute to the development of new agrochemicals for crop protection, addressing the need for sustainable and effective disease management strategies .

Future Directions

The future directions for “3,4-dihydroquinolin-1(2H)-ylacetic acid” could involve further exploration of its bioactive properties and potential applications. The results of the physiological and biochemical analysis, the ultrastructural observation, and lipidomics analysis would help to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroquinolin-1(2H)-one derivatives .

Mechanism of Action

    Target of Action

    The primary targets of similar compounds, such as 3,4-dihydroisoquinolin-1(2H)-one derivatives, have been found to exhibit antioomycete activity against the phytopathogen Pythium recalcitrans .

    Mode of Action

    The mode of action of these similar compounds might involve the disruption of the biological membrane systems of P. recalcitrans .

    Result of Action

    The result of the action of similar compounds is the inhibition of the growth of P. recalcitrans, a phytopathogen .

properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)8-12-7-3-5-9-4-1-2-6-10(9)12;/h1-2,4,6H,3,5,7-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBHJYFFSULHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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